molecular formula C18H15ClF3NO4 B2621013 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate CAS No. 1794983-84-8

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate

Cat. No.: B2621013
CAS No.: 1794983-84-8
M. Wt: 401.77
InChI Key: YDQJLKYWNNNAOI-UHFFFAOYSA-N
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Description

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate is a sophisticated synthetic organic compound designed for advanced pharmaceutical and chemical research applications. This benzoate ester derivative incorporates both a 4-chloro-2-methoxybenzoate moiety and a 2-(trifluoromethyl)benzyl carbamoyl functional group, creating a multifunctional scaffold with significant potential in medicinal chemistry. The strategic incorporation of the trifluoromethyl group enhances the molecule's properties, as fluorine atoms are widely recognized in drug development for their ability to improve membrane permeability, metabolic stability, and bioavailability of therapeutic compounds . The chloro-methoxybenzoate component provides additional sites for chemical modification, making this compound particularly valuable as a key intermediate in synthetic routes. While specific biological data for this exact compound is limited in public sources, its structural features align with compounds investigated for various therapeutic targets, including kinase inhibition and other pharmacological applications . Researchers can leverage this chemical building block to develop novel molecules for potential application in oncology, inflammatory diseases, and central nervous system disorders. The compound is provided with high purity standards suitable for research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3NO4/c1-26-15-8-12(19)6-7-13(15)17(25)27-10-16(24)23-9-11-4-2-3-5-14(11)18(20,21)22/h2-8H,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQJLKYWNNNAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate typically involves the reaction of 2-(trifluoromethyl)benzylamine with 4-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under mild conditions, usually at room temperature, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It acts as an inhibitor of key enzymes involved in tumor growth, particularly Raf kinase, which is crucial in signaling pathways related to cancer proliferation.

Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against MCF-7 breast cancer cells, with IC₅₀ values indicating selective cytotoxicity towards cancerous cells while sparing normal cells. This selectivity suggests a promising therapeutic index for potential cancer treatments.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

  • Cholinesterases : Moderate inhibition was observed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values around 10.4 μM for AChE and 7.7 μM for BChE.
  • Cyclooxygenases : It also showed inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties.

Research Findings : Molecular docking studies indicated that modifications in the phenyl ring could enhance or reduce enzyme activity, highlighting the importance of structure-activity relationships in drug design.

Pharmacokinetics

The trifluoromethyl group may influence the pharmacokinetic properties of the compound, affecting absorption, distribution, metabolism, and excretion (ADME). Studies suggest that this group can enhance the potency of the compound toward its biological targets.

Mechanism of Action

The mechanism of action of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or cancer progression, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Carboxamide Derivatives (EP 4 374 877 A2)

Several compounds in the European Patent Application EP 4 374 877 A2 share structural motifs with the target compound:

  • Core similarity : Use of trifluoromethylphenyl carbamoyl groups and benzoate-like backbones.
  • Example 427 : A spirocyclic carboxamide with a trifluoromethylpyrimidine-substituted phenyl group. Its LCMS m/z of 817.3 [M+H]+ and HPLC retention time (1.31–1.37 min under SMD-TFA05 conditions) suggest moderate polarity and high molecular weight .
  • Reference Example 107: Features a 4-chloro-2-methoxybenzoate analog with a diazaspiro ring system. Its synthesis via Mitsunobu reaction highlights the importance of hydroxyl group activation in similar esters .
Table 1: Key Differences in Spirocyclic Analogs
Property Target Compound (Inferred) Example 427 Reference Example 107
Molecular Weight (Da) ~400–450 (estimated) 817.3 ~700–750 (estimated)
Key Functional Groups Benzoate ester, carbamoyl Carboxamide Diazaspiro, carboxamide
LCMS m/z [M+H]+ Not reported 817.3 ~800–850 (estimated)
HPLC Retention (min) Not reported 1.31–1.37 ~1.30–1.40

Key Insight: The target compound lacks the spirocyclic ring system and pyrimidine substituents found in these analogs, likely reducing its molecular weight and complexity.

Sulfonylurea Herbicides (Pesticide Chemicals Glossary)

Sulfonylurea derivatives like triflusulfuron methyl and metsulfuron methyl ester () share the benzoate ester backbone and halogen/methoxy substituents:

  • Triflusulfuron methyl: Contains a trifluoroethoxy-triazine group.
  • Ethametsulfuron methyl ester : Features a methoxy-triazine group, emphasizing the role of electron-donating substituents in bioactivity.
Table 2: Comparison with Sulfonylurea Herbicides
Property Target Compound Triflusulfuron Methyl Metsulfuron Methyl Ester
Backbone 4-Chloro-2-methoxybenzoate Triazine-sulfonylurea Triazine-sulfonylurea
Key Substituents Trifluoromethylphenyl Trifluoroethoxy Methoxy, methyl
Molecular Weight (Da) ~400–450 (estimated) 492.9 381.4
Application Not reported Herbicide Herbicide

Key Insight : Unlike sulfonylureas, the target compound lacks the sulfonylurea bridge critical for ALS inhibition. However, its chloro and methoxy substituents may confer herbicidal or pesticidal activity through alternative mechanisms.

Methyl Carbamate Derivatives

Methyl carbamates like Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate () share functional similarities:

  • 5-Chloro-2-methoxybenzamido group: Matches the chloro-methoxybenzoate motif in the target compound.
  • Carbamate vs. Benzoate : Carbamates are generally more hydrolytically stable than esters, suggesting the target compound may have a shorter environmental half-life .

Research Implications and Limitations

  • Synthesis: The target compound could be synthesized via Mitsunobu or nucleophilic substitution reactions, analogous to Reference Example 107 .
  • Bioactivity : The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, as seen in spirocyclic carboxamides .
  • Data Gaps : Direct LCMS, HPLC, or biological data for the target compound are absent in the evidence, necessitating experimental validation.

Biological Activity

The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate is a synthetic derivative with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C19H17ClF3N2O4
  • Molecular Weight: 415.79 g/mol

The compound functions primarily as an inhibitor of specific kinases involved in cancer cell proliferation. It has been noted for its effectiveness against hyper-proliferative disorders, including various forms of cancer. The mechanism involves the inhibition of angiogenesis and tumor growth through targeted action on the Raf kinase pathway, which is critical for cell signaling in cancer progression .

Anticancer Efficacy

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 (µM)Reference
BxPC-3 (Pancreatic)0.051
Panc-1 (Pancreatic)0.066
WI38 (Normal Fibroblast)0.36

These values indicate that the compound is considerably more effective against pancreatic cancer cells compared to normal fibroblast cells, suggesting a selective cytotoxic effect.

Case Studies

  • Study on Pancreatic Cancer Cells : In vitro studies demonstrated that exposure to the compound resulted in a dose-dependent decrease in cell viability among pancreatic cancer cell lines (BxPC-3 and Panc-1). The results showed that increasing exposure time enhanced the antiproliferative effects, with significant reductions in cell viability observed at concentrations as low as 0.051 µM after 24 hours .
  • Combination Therapy Potential : Another study explored the potential of this compound in combination with other anticancer agents. The findings suggested that it could enhance the efficacy of existing treatments without causing unacceptable adverse effects, making it a promising candidate for combination therapy in clinical settings .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classifications, the compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4). Critical safety measures include:
  • Use of NIOSH/EN 166-compliant PPE (gloves, lab coats, safety goggles).
  • Handling in BS-approved fume hoods or well-ventilated areas.
  • Immediate decontamination of exposed skin/clothing and access to emergency eyewash stations .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer :
  • FT-IR/Raman : Identify functional groups (e.g., carbonyl, trifluoromethyl) through vibrational assignments .
  • NMR : Resolve aromatic protons and substituent effects (e.g., methoxy, chloro groups) using ¹H/¹³C spectra .
  • X-ray crystallography : Confirm regioselectivity and stereochemistry, as demonstrated for structurally analogous compounds .

Q. How can synthetic routes be optimized for higher yield and purity?

  • Methodological Answer :
  • Monitor reaction progress via TLC/HPLC to isolate intermediates.
  • Adjust reaction conditions (e.g., temperature, catalyst) to enhance regioselectivity, as shown in diazenyl carbonate syntheses .
  • Purify using column chromatography with gradients tailored to the compound’s polarity .

Q. What storage conditions ensure long-term stability?

  • Methodological Answer : Store in airtight containers at 2–8°C, away from light and heat. Stability testing under accelerated conditions (40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How can computational docking predict the compound’s bioactivity?

  • Methodological Answer :
  • Use Glide XP scoring to model hydrophobic enclosure and hydrogen-bond networks, which correlate with binding affinity .
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental binding constants .

Q. How to resolve discrepancies between experimental bioactivity and computational predictions?

  • Methodological Answer :
  • Reassess docking parameters (e.g., ligand protonation states, solvation effects).
  • Incorporate explicit water molecules in MD simulations to account for solvent-mediated interactions, as demonstrated in protein-ligand studies .

Q. What role does the trifluoromethyl group play in modulating physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Calculate logP values (e.g., using DFT) to compare with non-fluorinated analogs .
  • Metabolic stability : Assess oxidative resistance via liver microsome assays, leveraging the electron-withdrawing effect of CF₃ .

Q. How can SAR studies guide structural modifications for enhanced activity?

  • Methodological Answer :
  • Synthesize analogs with varied substituents (e.g., replacing chloro with bromo or methoxy groups).
  • Test in vitro activity against target enzymes (e.g., fungicidal assays for agrochemical applications) and correlate with steric/electronic parameters .

Q. Which analytical methods confirm purity and degradation products?

  • Methodological Answer :
  • HPLC-MS : Quantify impurities using reverse-phase C18 columns and electrospray ionization.
  • GC-MS : Detect volatile degradation byproducts (e.g., benzoic acid derivatives) under forced degradation studies .

Key Notes

  • Safety : Prioritize PPE and fume hood usage due to acute toxicity risks .
  • Characterization : Combine spectroscopic and computational tools for structural validation .
  • SAR : Structural modifications should balance lipophilicity and metabolic stability .

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